REACTION_CXSMILES
|
C([N:9]1[CH2:14][CH2:13][C:12]2([CH2:22][C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[C:15]2=[O:23])[CH2:11][CH2:10]1)(=O)C1C=CC=CC=1>C(O)C.Cl>[O:23]=[C:15]1[C:12]2([CH2:13][CH2:14][NH:9][CH2:10][CH2:11]2)[CH2:22][C:21]2[C:16]1=[CH:17][CH:18]=[CH:19][CH:20]=2
|
Name
|
|
Quantity
|
3.66 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)N1CCC2(CC1)C(C1=CC=CC=C1C2)=O
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 42 hours
|
Duration
|
42 h
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 6 hours
|
Duration
|
6 h
|
Type
|
CONCENTRATION
|
Details
|
The cooled solution was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove ethanol
|
Type
|
WASH
|
Details
|
the resulting aqueous solution was washed with 2×20 ml ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×75 ml ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with 20 ml water and brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C2=CC=CC=C2CC12CCNCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.87 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 77.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |